1-(Ethanesulfonyl)-4-(methanesulfonyl)benzene
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Overview
Description
1-(Ethanesulfonyl)-4-(methanesulfonyl)benzene is an organic compound characterized by the presence of both ethanesulfonyl and methanesulfonyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(Ethanesulfonyl)-4-(methanesulfonyl)benzene typically involves the sulfonation of benzene derivatives. The reaction conditions often require the use of sulfonating agents such as ethanesulfonyl chloride and methanesulfonyl chloride in the presence of a base like pyridine or triethylamine. The reaction is carried out under controlled temperatures to ensure the selective introduction of the sulfonyl groups onto the benzene ring.
Industrial production methods may involve the continuous flow of reactants through a reactor, allowing for efficient large-scale synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
1-(Ethanesulfonyl)-4-(methanesulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups. Common reagents for these reactions include halogen carriers like FeBr3 or AlCl3.
Oxidation and Reduction: The sulfonyl groups can be oxidized or reduced under specific conditions, leading to the formation of different products.
Nucleophilic Substitution: The sulfonyl groups can act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of strong oxidizing agents can lead to the formation of sulfonic acids, while reduction reactions may yield sulfonamides.
Scientific Research Applications
1-(Ethanesulfonyl)-4-(methanesulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it valuable in forming esters, amides, and other derivatives.
Biology: The compound is used in the modification of biomolecules, such as nucleosides, which are important in the development of antiviral and anticancer drugs.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals and polymers, contributing to the development of advanced materials.
Mechanism of Action
The mechanism of action of 1-(Ethanesulfonyl)-4-(methanesulfonyl)benzene involves its ability to undergo nucleophilic substitution reactions. The sulfonyl groups act as electrophilic centers, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is crucial in its role as an intermediate in various synthetic pathways.
Molecular targets and pathways involved include the modification of nucleosides and other biomolecules, which can alter their biological activity and enhance their therapeutic potential.
Comparison with Similar Compounds
1-(Ethanesulfonyl)-4-(methanesulfonyl)benzene can be compared with other sulfonyl-substituted benzene derivatives, such as:
1-(Methanesulfonyl)-4-(methanesulfonyl)benzene: Similar in structure but with two methanesulfonyl groups, leading to different reactivity and applications.
1-(Ethanesulfonyl)-4-(ethanesulfonyl)benzene:
1-(Tosyl)-4-(methanesulfonyl)benzene: The presence of a tosyl group introduces additional steric and electronic effects, influencing its reactivity.
The uniqueness of this compound lies in its specific combination of sulfonyl groups, which imparts distinct chemical properties and makes it suitable for specialized applications in research and industry.
Properties
CAS No. |
83514-65-2 |
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Molecular Formula |
C9H12O4S2 |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
1-ethylsulfonyl-4-methylsulfonylbenzene |
InChI |
InChI=1S/C9H12O4S2/c1-3-15(12,13)9-6-4-8(5-7-9)14(2,10)11/h4-7H,3H2,1-2H3 |
InChI Key |
WVYKRIGNEYYNPV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)C |
Origin of Product |
United States |
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